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Compound of Interest

Compound Name: ETHYLENEDIOXY SPIPERONE
CAS No.: 54080-21-6
Cat. No.: B1608600

Get Quote

Executive Summary & Compound ldentity

Ethylenedioxy spiperone (CAS 54080-21-6) serves as a critical synthetic precursor and
analytical standard in the development of dopamine D2 receptor ligands, particularly for
Positron Emission Tomography (PET) tracers like [18F]N-methylspiperone ([18F]NMSP) and
[18F]Fluoroethylspiperone ([18F]FESP).

Structurally, it is the ethylene ketal derivative of spiperone, where the C4 ketone of the
butyrophenone chain is protected as a 1,3-dioxolane ring. This modification significantly alters
its ionization and fragmentation behavior compared to the parent compound, spiperone.

Compound Specifications
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Feature Ethylenedioxy Spiperone Spiperone (Reference)
Structure Ketal-protected butyrophenone  Butyrophenone ketone
Formula C25H30FN303 C23H26FN302
Monoisotopic Mass 439.2271 Da 395.2009 Da

Precursor lon [M+H]* m/z 440.2 m/z 396.2

Key Function Synthesis Intermediate / Active D2 Antagonist

Prodrug

Mechanistic Fragmentation Analysis

The fragmentation of ethylenedioxy spiperone under Electrospray lonization (ESI) and
Collision-Induced Dissociation (CID) follows a hierarchical pathway governed by the stability of
the dioxolane ring and the tertiary amine.

Primary Pathway: Gas-Phase Ketal Deprotection

Unlike stable amides or aromatics, the 1,3-dioxolane ring is susceptible to gas-phase cleavage.
The most distinct feature of the ethylenedioxy spiperone spectrum is the loss of the ethylene
oxide equivalent (C2H40, 44 Da), effectively reverting the ion to the protonated spiperone
species.

e Transition: m/z 440.2

m/z 396.2

e Mechanism: Intramolecular proton transfer facilitates the cleavage of the dioxolane ring,
expelling Cz2H40.

Secondary Pathway: N-Dealkylation (Piperidine
Cleavage)

Common to all spiperone derivatives, the bond between the propyl chain and the piperidine
nitrogen is a site of facile heterolytic cleavage.
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o Fragment A (Triazaspiro Core): The charge is retained on the piperidine nitrogen, yielding the
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one ion.

o m/z 232.1

o Fragment B (Fluorophenyl Tail): Alternatively, charge retention on the side chain yields the
dioxolane-protected fluorophenyl cation.

o m/z 209.1 (Protective group intact)

Tertiary Pathway: Deep Fragmentation

Once the spiperone core (m/z 396) is generated, it undergoes further fragmentation identical to
the reference standard:

e m/z 165.1: Cleavage of the triazaspiro ring system.

e m/z 109.0: Formation of the 4-fluorophenyl cation.

Visualization of Fragmentation Pathways[2][3][4][5]
[6][7]

The following diagram illustrates the causal relationships between the parent ion and its
daughter fragments, distinguishing between the unique ketal-specific pathways and the
conserved spiperone pathways.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Ethylenedioxy Spiperone

[M+H]+ m/z 440.2

Loss of C2H40 (-44 Da)
Ketal Deprotection

Spiperone Core
[M+H]+ m/z 396.2

/

N-Dealkylation Side Chain Retention

1
[}
I
I
I
|
|

N-Dealkylation |Ring Cleavage \ Inductive Cleavage

Triazaspiro Moiety Phenyl Fragment 4-Fluorophenyl Dioxolane Side Chain
m/z 232.1 m/z 165.1 m/z 109.0 m/z 209.1

Click to download full resolution via product page

Figure 1: Hierarchical fragmentation tree of Ethylenedioxy Spiperone. Blue arrows indicate
the unique ketal deprotection pathway.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the purity of ethylenedioxy spiperone precursors, use
the following self-validating protocol. This method ensures separation from the deprotected
spiperone impurity.

Instrument Setup

¢ System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
« lonization: Electrospray lonization (ESI) in Positive Mode.[1]

e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).

LC Gradient Parameters
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Mobile Phase A Mobile Phase B
Time (min) (0.1% Formic Acid (0.1% Formic Acid Flow Rate
in Water) in MeCN)
0.0 95% 5% 0.4 mL/min
1.0 95% 5% 0.4 mL/min
6.0 5% 95% 0.4 mL/min
8.0 5% 95% 0.4 mL/min
8.1 95% 5% 0.4 mL/min

MS/MS Acquisition Parameters[2][8][9][10][11]

o Capillary Voltage: 3.0 kV
o Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the ketal)
e Collision Energy (CE):

o Low (10-15 eV): Preserves m/z 440 and m/z 396.

o High (25-35 eV): Promotes formation of m/z 165 and m/z 109.

Quality Control Check (Self-Validation)

e Inject Blank: Ensure no carryover of m/z 396 (Spiperone).
e Inject Standard: Monitor m/z 440.2.
 Validation Criteria:

o If m/z 396 is observed in the MS1 scan (before collision), in-source fragmentation is
occurring. Lower the Cone Voltage/Declustering Potential.

o If m/z 396 is absent in MS1 but dominant in MS2 (product ion), the ketal structure is intact.

Comparative Data Summary
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The table below contrasts the diagnostic ions, allowing for rapid discrimination between the
ethylenedioxy precursor and the spiperone product/impurity.

. . Ethylenedioxy . .
Diagnostic lon . Spiperone Interpretation
Spiperone

Primary identification

Parent [M+H]* 440.2 396.2
peak.
Loss of ketal group vs.
Base Peak (Low CE) 396.2 396.2 )
Parent ion.
] ) Conserved core
Triazaspiro Core 2321 2321
structure.
) ) Dioxolane-protected
Side Chain 209.1 165.1 _ _
vs. Ketone side chain.
Conserved terminal
Fluorophenyl 109.0 109.0 )
aromatic group.
Ketal cleavage vs.
Neutral Loss -44 Da (Cz2H40) -18 Da (H20) ]
Dehydration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C1021256&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/Spiperone
https://www.researchgate.net/publication/287213574_Fragmentation_reactions_using_electrospray_ionization_mass_spectrometry_An_important_tool_for_the_structural_elucidation_and_characterization_of_synthetic_and_natural_products
https://pubs.rsc.org/en/content/articlelanding/2016/np/c5np00100g
https://www.benchchem.com/product/b1608600?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sources

e 1. pubs.rsc.org [pubs.rsc.org]
o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of
Ethylenedioxy Spiperone: A Comparative Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1608600/docs#mass-
spectrometry-fragmentation-pattern-of-ethylenedioxy-spiperone-a-comparative-technical-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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